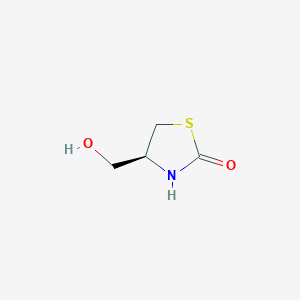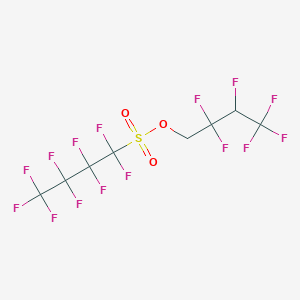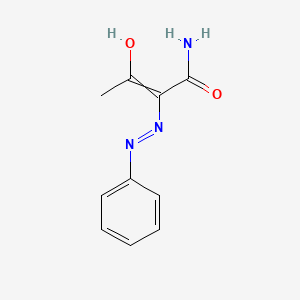
Butanamide, 3-oxo-2-(phenylhydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 3-oxo-2-(phenylhydrazono)- is an organic compound characterized by the presence of a phenylhydrazono group attached to a 3-oxobutyramide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)- typically involves the reaction of phenylhydrazine with an appropriate precursor, such as a 3-oxobutyramide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylhydrazine hydrochloride and sodium acetate, with the reaction being conducted in a solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for Butanamide, 3-oxo-2-(phenylhydrazono)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, 3-oxo-2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 2-oxo-3-(phenylhydrazono)-butanoic acid.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted phenylhydrazono derivatives and oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Butanamide, 3-oxo-2-(phenylhydrazono)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Butanamide, 3-oxo-2-(phenylhydrazono)- involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This interaction can lead to various biological effects, such as antimicrobial activity and potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Indolecarbaldehyde phenylhydrazone
- 2-Indolecarbaldehyde phenylhydrazone
- 2-oxo-1,3-bis-(phenylhydrazono) derivatives
Uniqueness
Butanamide, 3-oxo-2-(phenylhydrazono)- stands out due to its specific structural features, which confer unique chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it a compound of significant interest in various research fields .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-hydroxy-2-phenyldiazenylbut-2-enamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,11,15) |
InChI-Schlüssel |
WUBFXAJSFLACFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)N)N=NC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperazin-1-ium bromide](/img/structure/B8493860.png)
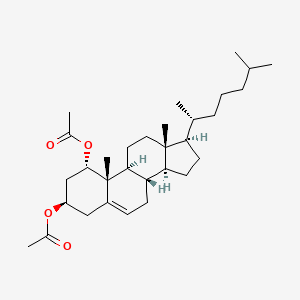
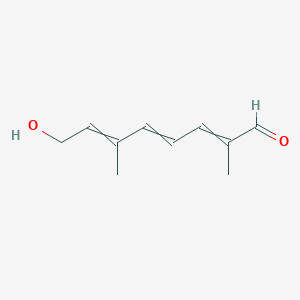
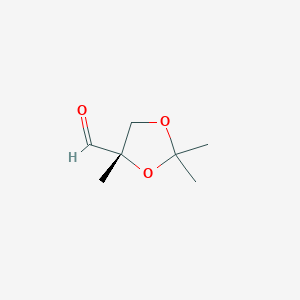
![N-[5-bromo-4-(2-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8493884.png)

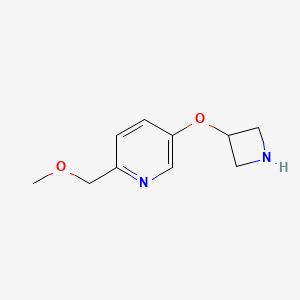


![2-[3-Bromo-4-(cyclopropylmethoxy)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B8493925.png)
